N,N-Diallyl-3-(aminomethyl)-2-pyridinamine
Overview
Description
N,N-Diallyl-3-(aminomethyl)-2-pyridinamine is an organic compound that belongs to the class of diallylamines It features a pyridine ring substituted with an aminomethyl group and two allyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine typically involves the reaction of 3-(aminomethyl)-2-pyridinamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The general reaction scheme is as follows:
3-(aminomethyl)-2-pyridinamine+2allyl bromide→this compound+2HBr
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-Diallyl-3-(aminomethyl)-2-pyridinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The allyl groups can participate in substitution reactions, where they are replaced by other functional groups through nucleophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as halides, thiols; reactions are conducted in polar aprotic solvents like dimethylformamide.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Diallyl-3-(aminomethyl)-2-pyridinamine has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as enhanced thermal stability and mechanical strength.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals with antimicrobial and anticancer properties.
Catalysis: It serves as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic transformations.
Material Science: The compound is explored for its use in the development of advanced materials, such as conductive polymers and nanocomposites.
Mechanism of Action
The mechanism of action of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine involves its interaction with molecular targets through its functional groups. The allyl groups can undergo polymerization reactions, forming cross-linked networks that impart unique properties to the resulting materials. The aminomethyl group can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
N,N-Diallyl-3-(aminomethyl)-2-pyridinamine: Features a pyridine ring with aminomethyl and allyl groups.
N,N-Diallyl-3-aminobenzamide: Contains a benzene ring with aminomethyl and allyl groups.
N,N-Diallyl-3-(aminomethyl)pyrrolidine: Includes a pyrrolidine ring with aminomethyl and allyl groups.
Uniqueness: this compound is unique due to the presence of the pyridine ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. The pyridine ring can participate in coordination chemistry, forming stable complexes with metal ions, which is not as readily achievable with benzene or pyrrolidine rings.
Properties
IUPAC Name |
3-(aminomethyl)-N,N-bis(prop-2-enyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-3-8-15(9-4-2)12-11(10-13)6-5-7-14-12/h3-7H,1-2,8-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIGLMAIOXXKJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=C(C=CC=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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